molecular formula C18H20N4O3S B6467936 2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine CAS No. 2640951-38-6

2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine

Cat. No.: B6467936
CAS No.: 2640951-38-6
M. Wt: 372.4 g/mol
InChI Key: VEBJXLUXMXFLSQ-UHFFFAOYSA-N
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Description

The compound “2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine” is a complex organic molecule. It contains a piperidine ring which is a common structural element in many pharmaceuticals and other active compounds . The molecule also includes a 1,2-oxazole ring, a five-membered heterocyclic moiety commonly found in various bioactive natural products and pharmaceuticals .


Synthesis Analysis

The synthesis of such compounds often involves the use of oxazole as intermediates . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The synthesis of oxazole derivatives has been an interesting field for a long time . Various methods for direct arylation of oxazoles with high regioselectivity have been developed .


Molecular Structure Analysis

The molecular structure of this compound involves a piperidine cycle which has been observed to be in a distorted chair conformation . The molecule also contains a 1,2-oxazole ring, a five-membered heterocyclic moiety .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. The oxazole ring in the molecule can undergo various reactions depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm³, boiling point of 403.6±55.0 °C at 760 mmHg, and a flash point of 197.9±31.5 °C . It has a molar refractivity of 60.1±0.4 cm³ and a molar volume of 193.3±3.0 cm³ .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. The oxazole ring in the molecule is a common structural element in many pharmaceuticals, suggesting potential for therapeutic applications .

Properties

IUPAC Name

3,5-dimethyl-4-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-12-17(13(2)25-21-12)26(23,24)22-10-7-14(8-11-22)16-6-5-15-4-3-9-19-18(15)20-16/h3-6,9,14H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBJXLUXMXFLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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